molecular formula C9H7ClO B7806519 Styrene-carbonyl chloride

Styrene-carbonyl chloride

Cat. No. B7806519
M. Wt: 166.60 g/mol
InChI Key: WOGITNXCNOTRLK-UHFFFAOYSA-N
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Patent
US04038469

Procedure details

The styrene carboxylic acid copolymer (20.0g) from Example 7(b) was refluxed with stirring for 2 hours in thionyl chloride (300 ml.) containing N,N-dimethylformamide (3.0 ml.). After cooling to room temperature the mixture was filtered and the polymer washed with chloroform (5 × 100 ml., containing 2% v /v ethanol); and dried in vacuo at 40° to constant weight. The title polymer (21.80g) exhibited μ max (Nujol) 1770 and 1738 cm-1 (C=O) and was yellow-green in colour.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]([OH:11])=O)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)C=O.S(Cl)([Cl:19])=O>>[CH:1]([C:9]([Cl:19])=[O:11])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the polymer washed with chloroform (5 × 100 ml
ADDITION
Type
ADDITION
Details
, containing 2% v /v ethanol)
CUSTOM
Type
CUSTOM
Details
and dried in vacuo at 40° to constant weight

Outcomes

Product
Name
Type
Smiles
C(=CC1=CC=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038469

Procedure details

The styrene carboxylic acid copolymer (20.0g) from Example 7(b) was refluxed with stirring for 2 hours in thionyl chloride (300 ml.) containing N,N-dimethylformamide (3.0 ml.). After cooling to room temperature the mixture was filtered and the polymer washed with chloroform (5 × 100 ml., containing 2% v /v ethanol); and dried in vacuo at 40° to constant weight. The title polymer (21.80g) exhibited μ max (Nujol) 1770 and 1738 cm-1 (C=O) and was yellow-green in colour.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]([OH:11])=O)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)C=O.S(Cl)([Cl:19])=O>>[CH:1]([C:9]([Cl:19])=[O:11])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the polymer washed with chloroform (5 × 100 ml
ADDITION
Type
ADDITION
Details
, containing 2% v /v ethanol)
CUSTOM
Type
CUSTOM
Details
and dried in vacuo at 40° to constant weight

Outcomes

Product
Name
Type
Smiles
C(=CC1=CC=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.